molecular formula C8H2Cl4N2 B3176230 1,4,6,7-Tetrachlorophthalazine CAS No. 98436-35-2

1,4,6,7-Tetrachlorophthalazine

Cat. No.: B3176230
CAS No.: 98436-35-2
M. Wt: 267.9 g/mol
InChI Key: PEEUMZRLMXYRAW-UHFFFAOYSA-N
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Description

1,4,6,7-Tetrachlorophthalazine is a chemical compound with the molecular formula C8H2Cl4N2 . It contains a total of 17 bonds, including 15 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyridazine .


Molecular Structure Analysis

The molecular structure of this compound consists of 17 bonds, including 15 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyridazine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, density, and molecular weight, are not explicitly mentioned in the search results .

Scientific Research Applications

Tumorigenic Effects

1,4,6,7-Tetrachlorophthalazine and its derivatives, such as 1-hydrazinophthalazine hydrochloride, have been studied for their potential tumorigenic effects. In a study on mice, continuous consumption of 0.125% 1-hydrazinophthalazine hydrochloride in drinking water significantly increased lung tumor incidence in both male and female mice, with the tumors classified as adenomas and adenocarcinomas of the lungs (Tóth, 1978).

Synthesis and Characterization

Phthalazine derivatives, including those related to this compound, have been synthesized and characterized for various applications. For instance, derivatives of 1-hydrazineyl-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-dihydrophthal-azinone were prepared and screened for their anti-bacterial activity (Kadhim, Alani, & Hussein, 2021).

Pharmaceutical Research

Tetrahydrophthalazine derivatives, closely related to this compound, have significant applications in pharmaceutical research. A novel approach for synthesizing these derivatives involved a 6-endo-trig radical cyclization, demonstrating their synthetic versatility and potential conversion into various pharmaceutical compounds (Zhang et al., 2018).

Antimicrobial Studies

Research on 5,6,7,8-Tetrachlorophthalazin-1-one derivatives, which are structurally related to this compound, has shown antimicrobial effects. These compounds were synthesized and characterized, with their antimicrobial activity being a key focus of the study (Rizk, Youssef, & Mubarak, 2019).

Coordination Chemistry

This compound and its derivatives have unique coordination chemistry, characterized by electron and charge transfer phenomena. These compounds are valuable in the development of supramolecular materials due to their structural versatility and ability to bridge metal centers in various ways (Kaim, 2002).

Properties

IUPAC Name

1,4,6,7-tetrachlorophthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl4N2/c9-5-1-3-4(2-6(5)10)8(12)14-13-7(3)11/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEUMZRLMXYRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)C(=NN=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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